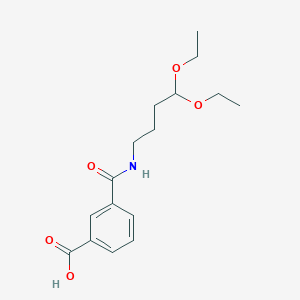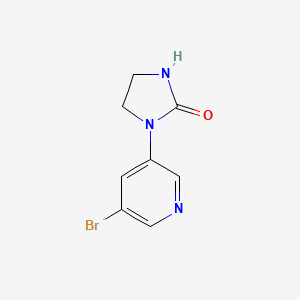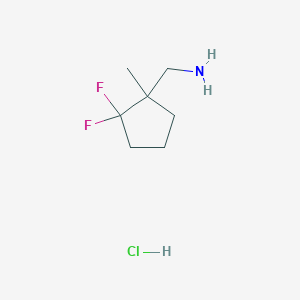
(1-(2,4-ジフルオロベンジル)-1H-イミダゾール-4-イル)メタノール
説明
“(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is an organic compound. It contains a benzyl group which is a phenylmethanol substructure . The compound has a molecular formula of C11H10F2N2OS .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For instance, the synthesis of compounds with a 2,4-difluorobenzyl group can involve coupling with other organic compounds through reactions such as the Suzuki reaction .
Molecular Structure Analysis
The molecular structure of “(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” includes a benzyl group attached to an imidazole ring. The benzyl group contains a 2,4-difluorobenzyl moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-difluorobenzyl alcohol, a related compound, include a density of 1.3±0.1 g/cm3, a boiling point of 194.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .
科学的研究の応用
私は、「(1-(2,4-ジフルオロベンジル)-1H-イミダゾール-4-イル)メタノール」としても知られる「[1-[(2,4-ジフルオロフェニル)メチル]イミダゾール-4-イル]メタノール」の科学研究における応用について徹底的に調査しました。しかし、この特定の化合物の科学研究における応用に関する公的に入手可能な情報は限られているようです。
一般的に、イミダゾール誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成などの幅広い生物学的活性を示します が、これらの知見は、問題の化合物には直接適用できない可能性があります。
作用機序
Target of Action
The primary target of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is Alcohol dehydrogenase 1C . Alcohol dehydrogenase 1C is an enzyme that plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
It is known to interact with alcohol dehydrogenase 1c, which may influence the metabolism of certain substances in the body .
生化学分析
Biochemical Properties
(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohol dehydrogenase, where it acts as a substrate . This interaction is crucial for its metabolism and subsequent biochemical effects. Additionally, the compound may interact with other enzymes involved in oxidative stress responses and cellular detoxification processes.
Cellular Effects
The effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is critical for its overall biochemical and cellular effects. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are crucial for its metabolism . These interactions lead to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular homeostasis.
Transport and Distribution
The transport and distribution of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus, can impact gene expression and cellular signaling pathways.
特性
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-9-2-1-8(11(13)3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQMPZWZIBNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)


![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)



![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)




![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)